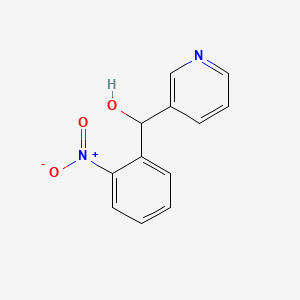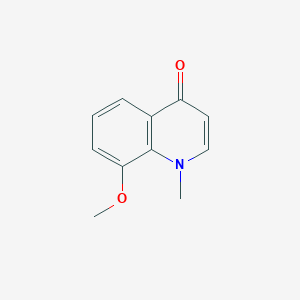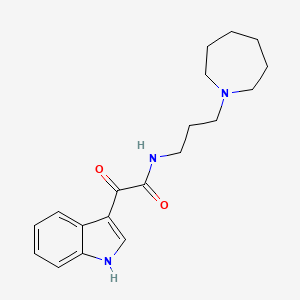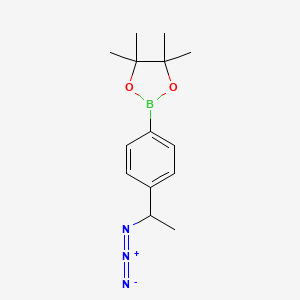
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyridinium salts involves various synthetic routes and reactivity . Another example is the conversion of primary azides to aldehydes, which can be catalyzed by active site variants of myoglobin .Chemical Reactions Analysis
Organic azides, which are structurally similar to the requested compound, have been shown to undergo a variety of chemical reactions. For example, intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated . Additionally, the oxidation of primary azides to aldehydes has been catalyzed by active site variants of myoglobin .Applications De Recherche Scientifique
Inhibitory Activity Against Serine Proteases
The compound's derivatives, 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have shown inhibitory activity against serine proteases such as thrombin. This activity was observed in both solid-state and solution states, highlighting the potential of this compound in biologically relevant environments (Spencer et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been extensively studied. This includes single-crystal X-ray diffraction analysis, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, which could be crucial for understanding the reactivity and binding properties of these compounds (Coombs et al., 2006).
Coupling Reactions and Physicochemical Properties
The compound has been used in coupling reactions, such as the synthesis and coupling reaction of azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These reactions are essential for studying the physicochemical properties of azulene oligomers, indicating the compound's role in complex chemical syntheses (Kurotobi et al., 2002).
Detection of Reactive Oxygen Species in Living Cells
A 4-substituted pyrene derivative of the compound has been designed for the detection of hydrogen peroxide (H2O2) in living cells. This derivative shows outstanding sensitivity and selectivity for H2O2, indicating its potential application in biological and medical research (Nie et al., 2020).
Precision Synthesis in Polymer Science
The compound is used in precision synthesis, such as in the catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane derivatives. This application is crucial for creating polymers with specific properties, including regioregularity and molecular weight distribution, indicating its importance in material science (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEGRVQCFRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

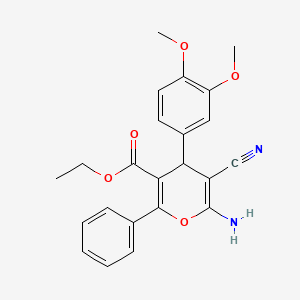
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
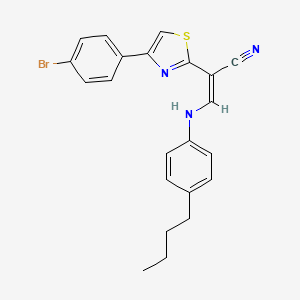

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
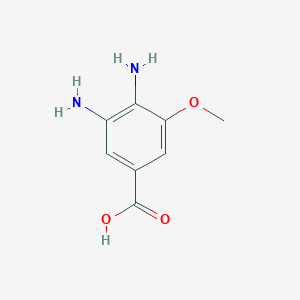
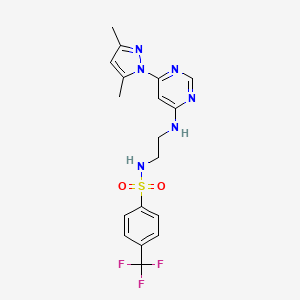
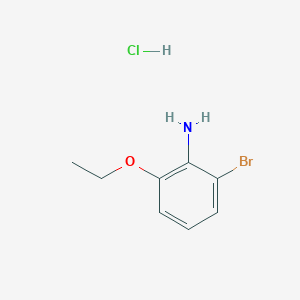
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)
